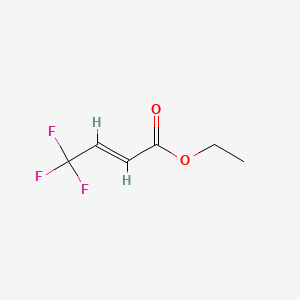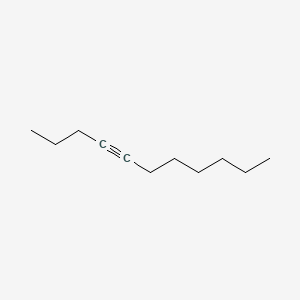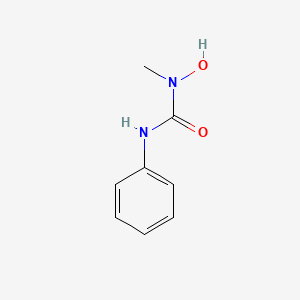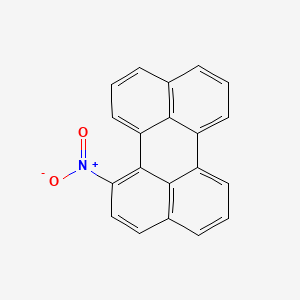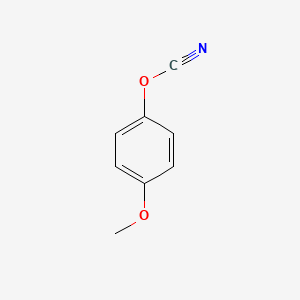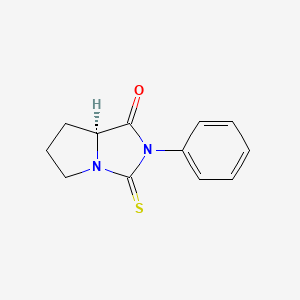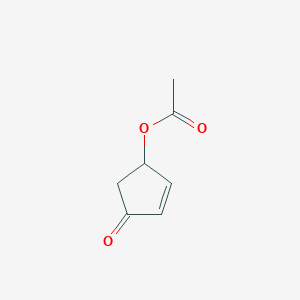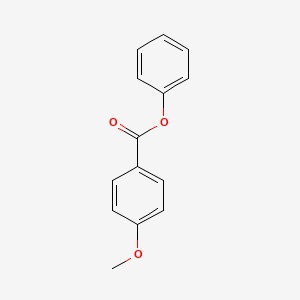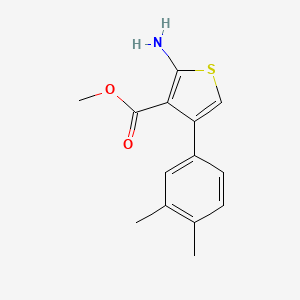
4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine
Übersicht
Beschreibung
4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine is a useful research compound. Its molecular formula is C11H17N3O2S and its molecular weight is 255.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
This compound is an organic intermediate and can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .
Mode of Action
As an organic intermediate, it is likely involved in various chemical reactions contributing to the synthesis of more complex molecules in the aforementioned fields .
Biochemical Pathways
As an intermediate, it may participate in various biochemical reactions, depending on the specific context of its use .
Result of Action
As an organic intermediate, its effects would largely depend on the specific molecules it helps synthesize .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-(Methylsulfonyl)piperazin-1-yl)aniline . Factors such as temperature, pH, and presence of other chemicals can affect its reactivity and stability .
Biochemische Analyse
Biochemical Properties
Additionally, 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine has been shown to bind to specific proteins, such as the polycomb protein EED (embryonic ectoderm development), which is a component of the polycomb repressive complex 2 (PRC2). This interaction can influence the methylation of histone H3K27, leading to changes in gene expression and transcriptional repression .
Cellular Effects
Furthermore, this compound has been reported to affect gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in the expression levels of genes involved in cellular metabolism, differentiation, and immune responses .
Molecular Mechanism
Additionally, this compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. This can lead to changes in the rates of biochemical reactions and the overall metabolic flux within cells. Moreover, the compound’s interaction with polycomb protein EED can result in alterations in histone methylation and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions .
Dosage Effects in Animal Models
At lower doses, this compound has been found to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, the compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
Additionally, the compound’s interaction with other enzymes and cofactors can affect metabolic flux and the levels of specific metabolites within cells. This can have downstream effects on cellular processes, such as energy production and detoxification .
Transport and Distribution
Once inside the cell, this compound can bind to various proteins, which can affect its distribution and accumulation within different cellular compartments. This can have implications for its activity and function, particularly in terms of its interactions with target biomolecules .
Subcellular Localization
Targeting signals and post-translational modifications can influence the localization of this compound, directing it to specific organelles or subcellular structures. This can enhance its interaction with target biomolecules and increase its efficacy in modulating cellular functions .
Eigenschaften
IUPAC Name |
4-(4-methylsulfonylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-17(15,16)14-8-6-13(7-9-14)11-4-2-10(12)3-5-11/h2-5H,6-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLQDPGZILSRHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359123 | |
| Record name | 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442549-42-0 | |
| Record name | 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
